4,5-dichloro-2-methoxybenzene-1-sulfonamide
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Overview
Description
4,5-dichloro-2-methoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C7H7Cl2NO3S and a molecular weight of 256.11 g/mol . It is characterized by the presence of two chlorine atoms, a methoxy group, and a sulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is suggested that the compound may interact with g protein alpha subunits (g α), which are part of g protein-coupled receptors (gpcrs) in teleost brains .
Mode of Action
It is hypothesized that the compound may disrupt endocrine function via the hypothalamus-pituitary-gonadal-liver (hpgl) axis . The compound appears to have positive regulatory effects mainly in the male HPGL axis, with lesser extent in females .
Biochemical Pathways
The compound’s interaction with its targets leads to stimulated steroidogenic activities, resulting in increased concentrations of steroid hormones, including estradiol (E2), testosterone (T), and 11-KT-testosterone (11-KT), in the plasma of both sexes . This leads to an imbalance in hormone homeostasis and increased E2/T ratio .
Result of Action
The result of the compound’s action is an imbalance in hormone homeostasis, leading to endocrine disruption . The relatively estrogenic intracellular environment in both sexes induces the hepatic synthesis and increases the liver and plasma content of vitellogenin (VTG) or choriogenin . Furthermore, parental exposure to the compound transgenerationally impairs the viability of offspring, as supported by a decrease in hatching and swimming activity .
Action Environment
The action, efficacy, and stability of 4,5-Dichloro-2-methoxybenzenesulfonamide can be influenced by various environmental factors. For instance, chronic exposure of marine medaka to the compound reveals its mechanism of action in endocrine disruption . .
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is known to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2-methoxybenzene-1-sulfonamide typically involves the sulfonation of 4,5-dichloro-2-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonating agent under controlled temperature conditions. The reaction mixture is then neutralized with ammonia to yield the sulfonamide product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can produce sulfonic acids or sulfinic acids .
Scientific Research Applications
4,5-dichloro-2-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzenesulfonamide: Similar structure but with different substitution pattern on the benzene ring.
4,5-Dichlorophthalonitrile: Contains a nitrile group instead of a methoxy group.
Uniqueness
4,5-dichloro-2-methoxybenzene-1-sulfonamide is unique due to the presence of both chlorine and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
4,5-dichloro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-13-6-2-4(8)5(9)3-7(6)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZDIJXIJFMECM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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